molecular formula C9H8Cl2O B1441625 Benzenepropanal, 2,6-dichloro- CAS No. 1057670-91-3

Benzenepropanal, 2,6-dichloro-

Cat. No.: B1441625
CAS No.: 1057670-91-3
M. Wt: 203.06 g/mol
InChI Key: WHXXZBUJTXKMKB-UHFFFAOYSA-N
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Description

Benzenepropanal, 2,6-dichloro-, also known as 2,6-dichlorobenzaldehyde, is an organic compound. It has a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol .


Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The preparation method provided by the invention has the advantages of ensuring easy production control, little material consumption and low production cost .


Molecular Structure Analysis

The molecular structure of Benzenepropanal, 2,6-dichloro- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A systematic voltammetric study was performed to investigate the redox properties of 2,6-dichloro-1,4-benzoquinone (DCBQ) and its interactions with double-stranded DNA (dsDNA) . The DCBQ has a reversible process at pH range from 3.70 to 12.60 and pH-dependent until pH 9.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzenepropanal, 2,6-dichloro- include a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol .

Scientific Research Applications

  • Molecular Structure Analysis

    • The molecular structure of a benzene-solvated donor–acceptor complex involving a derivative of Benzenepropanal, 2,6-dichloro- was studied, highlighting its geometrical properties and bond lengths (Twamley & Power, 2001).
  • Chemical Analysis Techniques

    • A method involving electron-capture gas chromatography was described for analyzing residues of a compound related to Benzenepropanal, 2,6-dichloro- in fruits, demonstrating its application in food safety and chemical analysis (Cheng & Kilgore, 1966).
  • Catalytic Applications in Chemical Reactions

    • Research on the hydrogenation of cinnamaldehyde, involving the formation of Benzenepropanal as an intermediate product, indicated significant insights into the catalytic processes and kinetics of chemical transformations (Disselkamp et al., 2005).
  • Synthetic Organic Chemistry

    • Studies in synthetic organic chemistry have explored the formation of complex organic compounds using derivatives of Benzenepropanal, 2,6-dichloro-, demonstrating the compound's relevance in the synthesis of novel organic structures (Matsumoto, Ilies, & Nakamura, 2011).
  • Perfume Industry Applications

    • Benzenepropanal has been successfully synthesized for use in the perfume industry, indicating its relevance in fragrance chemistry (Liang, 2009).

Properties

IUPAC Name

3-(2,6-dichlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXZBUJTXKMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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